
Phosphorobromidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorobromidic acid is a chemical compound that contains phosphorus, bromine, and oxygen atoms It is known for its reactivity and is used in various chemical processes and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorobromidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus tribromide with water, which produces this compound and hydrogen bromide. The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus tribromide is reacted with water under controlled conditions. The process involves the use of specialized equipment to handle the corrosive nature of the reactants and products. The resulting this compound is then purified and stored for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorobromidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine compounds.
Applications De Recherche Scientifique
Phosphorobromidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, including the preparation of organophosphorus compounds.
Biology: It is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorobromidic acid involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Phosphorobromidic acid can be compared with other similar compounds, such as:
Phosphoric Acid: Similar in structure but contains oxygen instead of bromine.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic Acid: Contains a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Uniqueness: this compound is unique due to the presence of bromine, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing acids. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
25758-00-3 |
|---|---|
Formule moléculaire |
BrH2O3P |
Poids moléculaire |
160.89 g/mol |
Nom IUPAC |
bromophosphonic acid |
InChI |
InChI=1S/BrH2O3P/c1-5(2,3)4/h(H2,2,3,4) |
Clé InChI |
DWPHWVJZBHLVPI-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
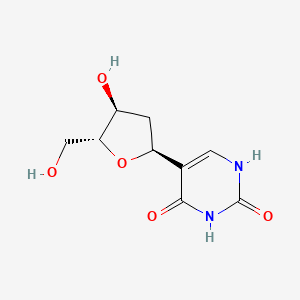
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
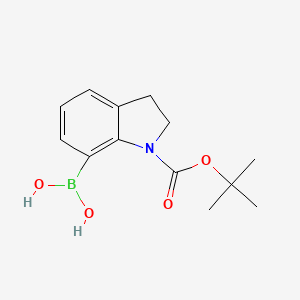
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
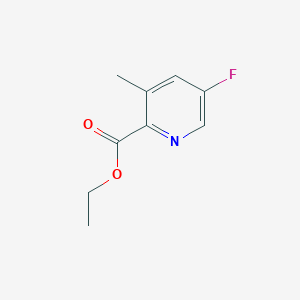
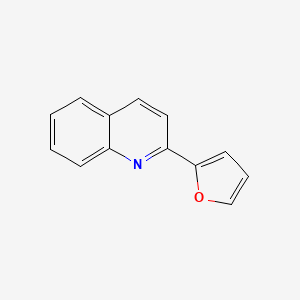
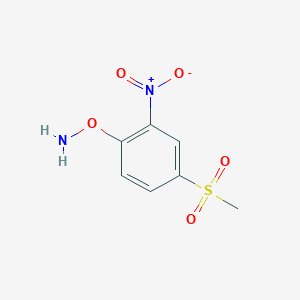
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)


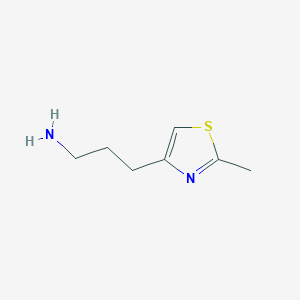
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
